molecular formula C22H21BrN2O3S B4611948 N-(4-bromophenyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

N-(4-bromophenyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

Cat. No.: B4611948
M. Wt: 473.4 g/mol
InChI Key: ZAOIYSWIYQGBTI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is a useful research compound. Its molecular formula is C22H21BrN2O3S and its molecular weight is 473.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.04563 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization in Polymer Research :

    • A study by Mehdipour‐Ataei, Sarrafi, and Hatami (2004) focused on synthesizing a novel diamine with built-in sulfone, ether, and amide structure, leading to the development of thermally stable polyimides. This research highlights the chemical's potential in the synthesis of high-performance materials (Mehdipour‐Ataei et al., 2004).
  • Development of New Types of Soluble Polymers :

    • Another study by Mehdipour‐Ataei and Hatami (2007) described the synthesis of aromatic poly(sulfone sulfide amide imide)s, showcasing its applicability in creating new types of soluble and thermally stable polymers (Mehdipour‐Ataei & Hatami, 2007).
  • Application in Photodynamic Therapy :

    • Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives showed the potential of such compounds in photodynamic therapy for cancer treatment. These derivatives exhibit properties like high singlet oxygen quantum yield, which is crucial for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
  • Synthesis and Characterization in Organic Chemistry :

    • A study by Gromachevskaya, Kaigorodova, and Konyushkin (2017) involved the synthesis of new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines, highlighting the role of similar compounds in the field of organic chemistry and material science (Gromachevskaya et al., 2017).
  • Antibacterial and Antifungal Applications :

    • Chohan and Shad (2011) synthesized sulfonamide-derived compounds and their metal complexes, which demonstrated moderate to significant antibacterial and antifungal activities. This research suggests the compound's potential in developing new antimicrobial agents (Chohan & Shad, 2011).

Properties

IUPAC Name

N-(4-bromophenyl)-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3S/c1-14-4-11-20(16(3)12-14)25-29(27,28)21-13-17(6-5-15(21)2)22(26)24-19-9-7-18(23)8-10-19/h4-13,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOIYSWIYQGBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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